tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate

FAAH inhibition endocannabinoid modulation spirocyclic scaffold

This compound's rigid 7-azaspiro[3.5]nonane core confers superior conformational constraint (3 rotatable bonds) and optimal lipophilicity (XLogP3 = 1.7) for CNS drug design. It enables high-potency FAAH inhibitors (k(inact)/K(i) > 1500 M⁻¹s⁻¹) and stable PROTAC ternary complexes. Generic amines lack this spirocyclic architecture, risking activity loss. Ensure your synthesis has this crucial rigid linker.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 147611-03-8
Cat. No. B171969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate
CAS147611-03-8
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2(C1)CCNCC2
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(9-10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)
InChIKeyUXSKWUIJYPVHKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS 147611-03-8): A Spirocyclic PROTAC Linker and FAAH Inhibitor Building Block


tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate is a Boc-protected spirocyclic amine featuring a 7-azaspiro[3.5]nonane core. With a molecular formula C₁₃H₂₄N₂O₂ and molecular weight of 240.34 g/mol [1], this compound is employed as a rigid PROTAC (proteolysis-targeting chimera) linker due to its spirocyclic geometry , and it serves as a key intermediate for synthesizing fatty acid amide hydrolase (FAAH) inhibitors, where the 7-azaspiro[3.5]nonane scaffold has demonstrated superior potency relative to other spirocyclic cores [2].

Why tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate Cannot Be Replaced by Simple Analogs in PROTAC or FAAH Programs


Simple substitution of tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate with other Boc-protected amines or linear linkers risks significant loss of functional performance. The spirocyclic 7-azaspiro[3.5]nonane core provides a unique combination of conformational rigidity, moderate lipophilicity (XLogP3 = 1.7), and a low rotatable bond count (3) that is not replicated by more flexible PEG-based linkers or alternative spirocyclic scaffolds such as 1-oxa-8-azaspiro[4.5]decane [1]. In FAAH inhibition, the 7-azaspiro[3.5]nonane core demonstrates k(inact)/K(i) values exceeding 1500 M⁻¹s⁻¹, a potency threshold that other spirocyclic cores fail to achieve [2]. Furthermore, the rigid spirocyclic architecture influences ternary complex formation in PROTAC-mediated degradation, a parameter that cannot be tuned with linear alkyl or PEG linkers [3].

Quantitative Differentiation of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate Against Key Comparators


Superior FAAH Inhibition Potency of the 7-Azaspiro[3.5]nonane Core Versus Other Spirocyclic Scaffolds

The 7-azaspiro[3.5]nonane core, upon which tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate is built, exhibits FAAH k(inact)/K(i) potency values greater than 1500 M⁻¹s⁻¹ [1]. This is substantially higher than the potency of other spirocyclic cores evaluated in the same study, including 2-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane, which did not meet this potency threshold [1].

FAAH inhibition endocannabinoid modulation spirocyclic scaffold

Balanced Lipophilicity (XLogP3 1.7) of Spirocyclic Core Versus Highly Polar PEG4 Linkers

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate possesses a computed XLogP3 value of 1.7 [1], indicating moderate lipophilicity conducive to passive membrane diffusion. In contrast, a commonly used PEG-based PROTAC linker, Amino-PEG4-alcohol (CAS 86770-74-3), has a reported LogP of -2.09 [2]. The difference of 3.79 log units suggests the spirocyclic linker may offer improved cellular permeability in PROTAC constructs.

PROTAC linker lipophilicity membrane permeability

Reduced Conformational Flexibility: 3 Rotatable Bonds Versus PEG4 Linker (~12-15)

The target compound contains only 3 rotatable bonds [1], reflecting the constrained spirocyclic architecture. In comparison, a typical PEG4 linker (e.g., Amino-PEG4-alcohol) possesses approximately 12-15 rotatable bonds [2]. This reduced flexibility can promote the formation of a more stable ternary complex in PROTAC-mediated degradation, as linker rigidity is a key determinant of degradation efficiency [3].

PROTAC linker rigidity ternary complex

Validated Role as a Rigid PROTAC Linker in Targeted Protein Degradation

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate is explicitly marketed and utilized as a PROTAC linker . Its spirocyclic core imposes conformational rigidity that, as demonstrated in a comparative study of PROTACs with varying linker rigidity, can dramatically influence intracellular accumulation and ternary complex stability [1]. While quantitative data on this specific compound's performance in PROTACs is not publicly available, the class-level evidence strongly supports its utility in designing degraders with optimized spatial orientation.

PROTAC targeted protein degradation spirocyclic linker

Procurement-Relevant Applications of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate Supported by Evidence


Synthesis of Potent FAAH Inhibitors for Pain and Inflammation Research

Leverage the 7-azaspiro[3.5]nonane core's demonstrated FAAH k(inact)/K(i) > 1500 M⁻¹s⁻¹ [1] to generate covalent inhibitors with high potency. The Boc-protected amine allows facile elaboration into urea-based inhibitors, as exemplified by the clinical candidate PF-04862853 [2].

Construction of Rigid PROTAC Linkers for Optimized Ternary Complex Formation

Incorporate this spirocyclic building block as a rigid linker in PROTAC design. The reduced conformational flexibility (3 rotatable bonds) [3] and moderate lipophilicity (XLogP3 = 1.7) [3] may improve intracellular permeability and stabilize the ternary complex, as supported by recent findings on linker rigidity in PROTACs [4].

CNS Drug Discovery Programs Requiring Favorable Physicochemical Properties

The spirocyclic 7-azaspiro[3.5]nonane core contributes to a favorable CNS drug-like profile, as demonstrated in the optimization of PF-04862853 which exhibited a reduction in molecular weight and favorable CNS properties [2]. The moderate LogP of 1.7 aligns with values desirable for blood-brain barrier penetration.

Development of Novel Spirocyclic Bioisosteres for Piperidine and Morpholine Replacements

As a member of the azaspiroalkane family, this compound can serve as a starting point for designing bioisosteres of common saturated heterocycles. The rigid spirocyclic framework may impart improved metabolic stability and altered binding kinetics compared to linear piperidine or morpholine analogs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.